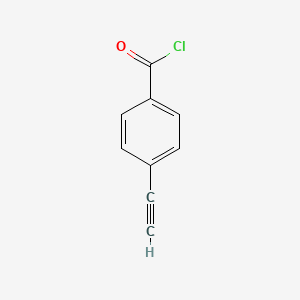

4-ethynylbenzoyl Chloride

Overview

Description

4-Ethynylbenzoyl Chloride is a chemical compound with the molecular formula C9H5ClO . It has a molecular weight of 164.59 g/mol . It is also known by other names such as Benzoyl chloride, 4-ethynyl- (9CI), and 4-ethynylbenzoic acid chloride .

Molecular Structure Analysis

The molecular structure of 4-ethynylbenzoyl Chloride consists of a benzene ring substituted with an ethynyl group at the 4th position and a benzoyl chloride group . The InChI representation of the molecule isInChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H . Physical And Chemical Properties Analysis

4-Ethynylbenzoyl Chloride has a molecular weight of 164.59 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its relative hydrophobicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 17.1 Ų .Scientific Research Applications

Synthesis and Polymer Modification

Polymer Synthesis and Characterization : 4-Ethynylbenzoyl chloride has been used to modify hydroxy-terminated polyarylates (HTPA) to form 4-ethynylbenzolyloxy-terminated polyarylates (ETPA), which exhibit higher glass transition temperatures and better solvent resistance compared to their linear counterparts. This is achieved by thermally reacting the terminal ethynyl groups for chain extension and crosslinking (Havens & Hergenrother, 1984).

Acetylene-Terminated Oligomers : Research on acetylene-terminated (AT) oligomers synthesized using 3-ethynylbenzoyl chloride and 4-ethynylbenzoyl chloride has shown that these materials have high melting points and excellent thermal resistance. These properties are crucial for developing materials with specific high-performance characteristics (Martinez, Abajo, & Mercier, 1993).

Improving Solvent Resistance in Polymers : In another application, hydroxy-terminated polysulfones were converted into 4-ethynylbenzoate–terminated polysulfones, improving their solvent resistance and apparent glass transition temperatures. This highlights the role of 4-ethynylbenzoyl chloride in enhancing the properties of polymers (Hergenrother, 1982).

Sensor Development and Analytical Chemistry

- Gas Sensing Applications : Ethynylated-thiourea derivatives containing 4-ethynylbenzoyl chloride have been developed for use as sensing layers in resistive-type CO2 gas sensors. These sensors demonstrate significant response to CO2, showcasing the potential of 4-ethynylbenzoyl chloride in environmental monitoring and gas detection technologies (Daud, Wahid, & Khairul, 2019).

Safety and Hazards

4-Ethynylbenzoyl Chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation during handling . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name |

4-ethynylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVGIJULTHHKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448729 | |

| Record name | 4-ethynylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethynylbenzoyl Chloride | |

CAS RN |

62480-31-3 | |

| Record name | 4-ethynylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-ethynylbenzoyl chloride modify polymer properties?

A1: 4-Ethynylbenzoyl chloride acts as a reactive end-capping agent for various polymers containing terminal hydroxyl groups. [, , , ] This reaction introduces ethynyl groups along the polymer chain or at the ends of oligomers. Upon thermal treatment, these ethynyl groups undergo crosslinking reactions, leading to significant changes in the polymer's properties. For instance, studies have shown that cured polyarylates, phenoxy resins, and polysulfones modified with 4-ethynylbenzoyl chloride exhibit increased glass transition temperatures (Tg), improved solvent resistance, and enhanced thermal stability compared to their unmodified counterparts. [, , , ]

Q2: What is the role of 4-ethynylbenzoyl chloride in synthesizing rigid-rod thermosets?

A2: 4-Ethynylbenzoyl chloride is a key building block for creating rigid-rod thermosets. [] By reacting it with various substituted dihydroxy aromatic compounds, a series of bisacetylene monomers can be synthesized. These monomers exhibit diverse phase behavior depending on the substituent and central aromatic group, ranging from no melting transition to crystal-to-nematic or crystal-to-isotropic transitions. [] Upon thermal curing, the bisacetylene monomers, particularly those exhibiting nematic phases, undergo crosslinking to form rigid-rod thermosets with potential applications in high-performance materials. []

Q3: Can 4-ethynylbenzoyl chloride be used to impart fire- and heat-resistant properties to polymers?

A3: Yes, 4-ethynylbenzoyl chloride plays a crucial role in synthesizing fire- and heat-resistant polymers. [] Researchers have successfully synthesized novel matrix resins by reacting 4-ethynylbenzoyl chloride with tris(4-aminophenoxy)tris(phenoxy)cyclotriphosphazene. [] The resulting ethynyl-substituted aromatic cyclotriphosphazenes, upon thermal polymerization, yield polymers with remarkable thermal stability, exhibiting char yields of up to 78% at 800°C in nitrogen and 700°C in air. [] These properties make them promising candidates for developing heat- and fire-resistant fiber-reinforced composites. []

Q4: Are there alternative reaction pathways for incorporating ethynyl groups using 4-ethynylbenzoyl chloride?

A4: While direct reaction with hydroxyl groups is common, 4-ethynylbenzoyl chloride can also be utilized in multi-step processes to introduce ethynyl functionality. [] One approach involves reacting the target molecule with 4-bromobenzoyl chloride, followed by palladium-catalyzed displacement of the bromo group with trimethylsilylacetylene. Subsequent removal of the trimethylsilyl protecting group then yields the desired ethynyl-modified product. []

Q5: What spectroscopic techniques are used to characterize polymers modified with 4-ethynylbenzoyl chloride?

A5: Characterization of polymers modified with 4-ethynylbenzoyl chloride relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is routinely employed to confirm the presence of the ethynyl group and monitor the curing process. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, provides detailed structural information, confirming the successful incorporation of 4-ethynylbenzoyl chloride into the polymer backbone. [] Additionally, Raman spectroscopy can be utilized to quantitatively monitor the curing kinetics of these modified polymers. []

Q6: What are the potential applications of polymers modified with 4-ethynylbenzoyl chloride beyond composites?

A6: The unique properties imparted by 4-ethynylbenzoyl chloride modification extend the potential applications of these polymers beyond composites. Their enhanced thermal stability, solvent resistance, and improved mechanical properties make them suitable for a wider range of applications, including:

- Adhesives: Enhanced adhesion to various substrates like copper foil and polyimide film. []

- Coatings: Durable and protective layers for diverse surfaces. []

- Fibers: Strong and thermally stable fibers for high-performance textiles. []

- Films: Flexible and resistant films for packaging or electronic applications. []

- Membranes: Selective barriers for separation processes. []

- Moldings: Intricate and dimensionally stable molded parts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)